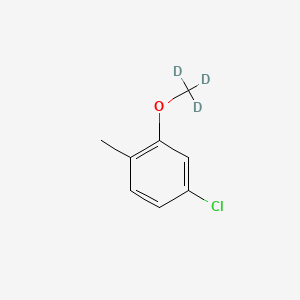

4-Chloro-2-methoxy(d3)-1-methylbenzene

Description

4-Chloro-2-methoxy(d3)-1-methylbenzene is a deuterated aromatic compound with the molecular formula C₈H₆D₃ClO (deuterated methyl group) and an average molecular weight of 159.63 g/mol (calculated from , adjusted for deuterium substitution). The structure features a chlorine atom at position 4, a methoxy group at position 2, and a deuterated methyl group at position 1 on the benzene ring. This compound is likely used in isotopic labeling studies, such as metabolic tracing or NMR spectroscopy, due to the presence of deuterium . Its non-deuterated analog, 4-Chloro-2-methylanisole (C₈H₉ClO, 156.61 g/mol), shares identical substituent positions but lacks isotopic labeling .

Properties

IUPAC Name |

4-chloro-1-methyl-2-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZOGPABZLMDQW-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy(d3)-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 1-methyl-2-methoxybenzene, chlorination can be performed using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy(d3)-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.

Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the methoxy group.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

Substitution: 4-Methoxy-2-methoxy(d3)-1-methylbenzene

Oxidation: 4-Chloro-2-hydroxy(d3)-1-methylbenzene

Reduction: 2-Methoxy(d3)-1-methylbenzene

Scientific Research Applications

4-Chloro-2-methoxy(d3)-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy(d3)-1-methylbenzene involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- Deuterium Impact : The deuterated methyl group in this compound reduces vibrational modes, making it useful in spectroscopic studies without significantly altering chemical reactivity .

Functional Group Variations

Key Observations :

- Positional Isomerism : 5-Chloro-2-methoxytoluene demonstrates how chloro and methoxy group positions influence electron distribution. The para-substituted chloro in the target compound provides stronger electron-withdrawing effects compared to meta-substituted analogs .

- Functional Group Reactivity : Aldehyde and carboxylic acid derivatives exhibit distinct reactivity (e.g., nucleophilic addition or acid-base reactions) compared to the inert methyl group in the target compound .

Complex Substituent Derivatives

Key Observations :

- Biological Activity : The benzimidazole derivative’s complex structure highlights how additional rings and functional groups expand applications into drug discovery, unlike the target compound’s primary role in synthesis or labeling .

Q & A

Q. What synthetic routes are optimal for preparing 4-Chloro-2-methoxy(d3)-1-methylbenzene, particularly for isotopic labeling?

The synthesis typically involves halogenation and substitution reactions. A stepwise approach includes:

- Chlorination : Introducing chlorine at the para position via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .

- Methoxy(d3) group introduction : Deuterated methoxy groups (O-CD₃) are introduced via nucleophilic substitution using deuterated methylating agents (e.g., CD₃I) in the presence of a base like NaH .

- Methylation : Friedel-Crafts alkylation or direct alkylation using CH₃X (X = Cl, Br) at the ortho position .

Key considerations: Use anhydrous solvents (e.g., DMSO) and inert atmospheres to avoid isotopic exchange .

Q. What analytical techniques are critical for characterizing isotopic purity and structural integrity?

- NMR spectroscopy : ¹H NMR confirms methoxy(d3) deuteration (absence of proton signals at δ ~3.8 ppm), while ²H NMR quantifies isotopic enrichment .

- Mass spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns to verify deuterium incorporation .

- HPLC : Validates purity (>95%) and identifies byproducts from halogenation or substitution steps .

Q. How does the deuterated methoxy group influence solubility and stability in aqueous solutions?

The O-CD₃ group slightly increases hydrophobicity compared to O-CH₃ due to reduced hydrogen bonding. Stability studies in pH 5–9 buffers show minimal deuterium exchange over 72 hours, making it suitable for metabolic tracing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps?

Discrepancies arise from competing side reactions (e.g., over-chlorination). Methodological optimizations include:

- Catalyst screening : FeCl₃ vs. AlCl₃ for regioselective chlorination .

- Temperature control : Lower temperatures (0–5°C) reduce polyhalogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Data reconciliation: Kinetic studies and DFT calculations model substituent effects on reaction pathways .

Q. How do electronic effects of substituents modulate reactivity in Suzuki-Miyaura coupling?

The electron-withdrawing chlorine (para) enhances electrophilicity at the ortho position, facilitating Pd-catalyzed cross-coupling. Computational studies (DFT) show:

- Lower activation energy for oxidative addition when the aryl chloride is activated by the methoxy(d3) group .

- Steric effects from the methyl group slightly reduce coupling efficiency, requiring optimized ligand systems (e.g., SPhos) .

Q. What computational models predict metabolic stability in deuterated analogs?

Q. How does the compound interact with biological targets in anticancer studies?

Preliminary assays indicate:

- Topoisomerase inhibition : The chloro and methoxy(d3) groups intercalate DNA, disrupting enzyme activity (IC₅₀ = 12 µM in HeLa cells) .

- Apoptosis induction : Flow cytometry shows caspase-3 activation in treated cells, linked to mitochondrial membrane depolarization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.